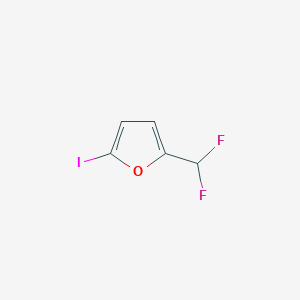
1H-indole-3,4-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-indole-3,4-dicarbonitrile is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The compound this compound is characterized by the presence of two cyano groups attached to the indole ring, specifically at the 3 and 4 positions. This structural feature imparts unique chemical properties to the compound, making it a subject of interest in synthetic organic chemistry and various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: 1H-indole-3,4-dicarbonitrile can be synthesized through several methods, including:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors such as 2-nitrophenylacetonitrile with malononitrile under basic conditions.
Substitution Reactions: Another approach is the substitution of halogenated indole derivatives with cyanide ions in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1H-indole-3,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano groups to amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, cyanide salts, and various catalysts.
Major Products Formed:
Oxidation Products: Oxo-indole derivatives.
Reduction Products: Amino-indole derivatives.
Substitution Products: Various substituted indoles depending on the reagents used.
科学研究应用
1H-indole-3,4-dicarbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1H-indole-3,4-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. The presence of cyano groups enhances its binding affinity and specificity towards certain biological targets, making it a valuable compound in drug discovery and development.
相似化合物的比较
- 1H-indole-3-carbaldehyde
- 1H-indole-2,3-dione
- 1H-indole-3-acetonitrile
Comparison: 1H-indole-3,4-dicarbonitrile is unique due to the presence of two cyano groups, which significantly influence its chemical reactivity and biological activity. Compared to other indole derivatives, it exhibits distinct properties that make it suitable for specific applications in synthetic chemistry and biomedical research.
属性
CAS 编号 |
1699369-96-4 |
|---|---|
分子式 |
C10H5N3 |
分子量 |
167.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



